

Comparative Potency of Gpx4-IN-9 and Alternative Ferroptosis Inducers

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| Compound of Interest | | | | | |
|----------------------|-----------|-----------|--|--|--|
| Compound Name: | Gpx4-IN-9 | | | | |
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A detailed guide for researchers, scientists, and drug development professionals on the comparative efficacy of small molecule inhibitors targeting Glutathione Peroxidase 4 (GPX4), a key regulator of ferroptosis.

This guide provides a comprehensive analysis of the potency of **Gpx4-IN-9** in comparison to other known GPX4 inhibitors. The data presented is intended to aid researchers in the selection of appropriate chemical tools for studying ferroptosis, a regulated form of cell death driven by iron-dependent lipid peroxidation. The information is compiled from publicly available research and is presented with detailed experimental context to ensure accurate interpretation.

Potency Comparison of GPX4 Inhibitors

The following table summarizes the half-maximal inhibitory concentration (IC50) values for **Gpx4-IN-9** and other well-characterized GPX4 inhibitors across various cancer cell lines. Lower IC50 values are indicative of higher potency.



| Compound | Target(s) | Cell Line | IC50 | Citation(s) |
|---|--------------------------|---|---------------------|-------------|
| Gpx4-IN-9 (GPX4 9i) | GPX4 | HT-1080 (Fibrosarcoma) | 0.007 μM (7 nM) | [1] |
| RSL3 | GPX4 | HN3 (Head and Neck Cancer) | 0.48 μΜ | |
| HCT116 (Colorectal Carcinoma) | 4.084 μΜ | | | _ |
| LoVo (Colorectal Adenocarcinoma) | 2.75 μΜ | | | |
| HT29 (Colorectal Adenocarcinoma) | 12.38 μΜ | | | |
| ML162 | GPX4 | BJ- hTERT/HRASG1 2V (Fibroblasts) | 0.025 μM (25 nM) | |
| BJ-hTERT (Fibroblasts) | 0.578 μM (578 nM) | | | |
| GPX4-IN-3 | GPX4 | 4T1 (Breast Cancer) | 0.78 μΜ | |
| MCF-7 (Breast Cancer) | 6.9 μΜ | | | _ |
| HT1080 (Fibrosarcoma) | 0.15 μΜ | | | |
| FINO2 | GPX4 (indirect), Iron | - | - | |

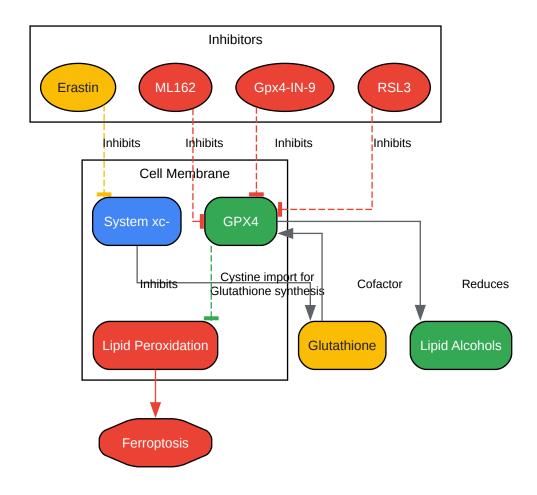
Note: IC50 values can vary depending on the cell line, assay conditions, and incubation time. Direct comparison should be made with caution. FINO2 induces ferroptosis through a dual



mechanism involving indirect GPX4 inhibition and direct iron oxidation; therefore, a direct IC50 for GPX4 inhibition is not typically reported.

Signaling Pathway and Experimental Workflow

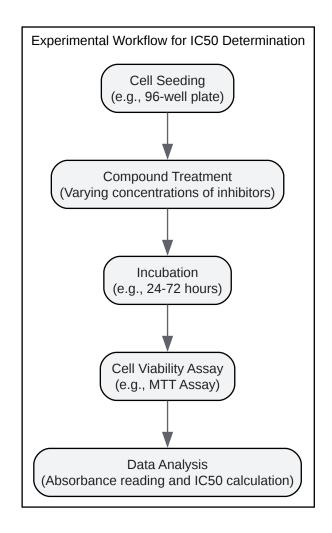
To understand the mechanism of action of these inhibitors, it is crucial to visualize their place within the ferroptosis signaling pathway and the general workflow for assessing their potency.



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Figure 1. Simplified signaling pathway of GPX4-mediated ferroptosis and points of intervention by various inhibitors.





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References

- 1. medkoo.com [medkoo.com]
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